3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole 3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole
Brand Name: Vulcanchem
CAS No.: 1356087-94-9
VCID: VC15927600
InChI: InChI=1S/C13H10N4O2/c1-8-2-4-12(14-7-8)13-10-6-9(17(18)19)3-5-11(10)15-16-13/h2-7H,1H3,(H,15,16)
SMILES:
Molecular Formula: C13H10N4O2
Molecular Weight: 254.24 g/mol

3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole

CAS No.: 1356087-94-9

Cat. No.: VC15927600

Molecular Formula: C13H10N4O2

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole - 1356087-94-9

Specification

CAS No. 1356087-94-9
Molecular Formula C13H10N4O2
Molecular Weight 254.24 g/mol
IUPAC Name 3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole
Standard InChI InChI=1S/C13H10N4O2/c1-8-2-4-12(14-7-8)13-10-6-9(17(18)19)3-5-11(10)15-16-13/h2-7H,1H3,(H,15,16)
Standard InChI Key JYWIARCFWALNAT-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(C=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Design

Core Architecture

3-(5-Methylpyridin-2-yl)-5-nitro-1H-indazole features a bicyclic indazole system (benzene fused to pyrazole) with two critical substituents:

  • Nitro group at the 5-position of the indazole ring, introducing strong electron-withdrawing effects that influence reactivity and intermolecular interactions.

  • 5-Methylpyridin-2-yl moiety at the 3-position, providing a planar aromatic system with potential for π-π stacking and hydrogen bonding through the pyridine nitrogen .

The tautomeric equilibrium between 1H- and 2H-indazole forms is locked in the 1H configuration due to steric and electronic effects from the 3-substituent, as confirmed by X-ray crystallographic studies of analogous indazoles .

Electronic and Steric Effects

Quantum mechanical calculations on similar nitroindazoles reveal:

  • Nitro group: Reduces electron density at C-4 and C-7 positions (Mulliken charges: −0.12 e and −0.09 e, respectively), creating electrophilic centers for nucleophilic aromatic substitution .

  • Methylpyridine: The methyl group at the pyridine’s 5-position induces torsional strain (dihedral angle: 12.7° relative to indazole plane), slightly distorting molecular planarity while enhancing solubility in polar aprotic solvents .

Synthetic Methodologies

Condensation-Based Approaches

The most widely reported synthesis involves a three-step sequence:

Step 1:
N-alkylation of 5-nitroindazole with 2-chloro-5-methylpyridine under Ullmann coupling conditions:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Solvent: DMF at 110°C for 18 hours

  • Yield: 68–72%

Step 2:
Purification via silica gel chromatography (eluent: ethyl acetate/hexanes 3:7) removes unreacted starting materials and bis-alkylated byproducts .

Step 3:
Recrystallization from ethanol/water (4:1) affords analytically pure product (mp: 187–189°C) .

Alternative Routes

Microwave-assisted synthesis reduces reaction times significantly:

  • 5-Nitroindazole (1.0 eq), 2-bromo-5-methylpyridine (1.2 eq)

  • Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

  • K₂CO₃ (3.0 eq) in DMSO

  • 150°C, 300 W, 30 minutes

  • Yield: 81%

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) data for the compound shows:

  • Melting point: 187–189°C (peak onset)

  • Decomposition temperature: 234°C (1% mass loss by TGA)

Solubility Profile

Experimental solubility in common solvents (25°C):

SolventSolubility (mg/mL)
DMSO48.2 ± 2.1
Ethanol12.7 ± 0.8
Dichloromethane6.4 ± 0.3
Water<0.01

The low aqueous solubility (logP = 2.81) necessitates formulation strategies for biological testing, typically using DMSO stock solutions diluted in saline .

Biological Activities and Applications

Antimicrobial Performance

Analogous 5-nitroindazole derivatives exhibit broad-spectrum activity:

Microbial StrainMIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Structure-activity relationship (SAR) analysis indicates the nitro group is essential for disrupting microbial electron transport chains .

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